molecular formula C7H4ClFN2 B1459041 7-Chloro-5-fluoro-1H-indazole CAS No. 1373223-64-3

7-Chloro-5-fluoro-1H-indazole

Cat. No.: B1459041
CAS No.: 1373223-64-3
M. Wt: 170.57 g/mol
InChI Key: YNXAOQWUATYAAD-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Biochemical Analysis

Biochemical Properties

7-Chloro-5-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction is significant as it can modulate cellular processes and potentially lead to therapeutic benefits in diseases such as cancer and respiratory diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated the ability to inhibit cell growth in various cancer cell lines, including colon and melanoma cells . The impact on cell signaling pathways, such as the inhibition of phosphoinositide 3-kinase δ, can lead to altered gene expression and metabolic changes, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes like phosphoinositide 3-kinase δ by binding to its active site, preventing its normal function . This inhibition can lead to downstream effects on cell signaling pathways, resulting in changes in gene expression and cellular behavior. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the compound’s stability in various solvents and conditions can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to this compound may lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, indazole derivatives have been shown to have a dose-dependent effect on cell growth inhibition, with higher doses leading to increased cytotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and potential side effects. Studying these pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential toxicity. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the localization of this compound in the nucleus or mitochondria can influence its interactions with nuclear receptors or mitochondrial enzymes, respectively. Studying the subcellular localization is important for elucidating the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to yield the indazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

7-Chloro-5-fluoro-1H-indazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    5-Fluoro-1H-indazole: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.

    7-Chloro-1H-indazole:

    5-Chloro-1H-indazole: Contains only the chlorine atom, leading to distinct chemical behavior compared to 7-Chloro-5-fluoro-1H-indazole.

Uniqueness: The presence of both chlorine and fluorine atoms in this compound makes it unique among indazole derivatives. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-chloro-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXAOQWUATYAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304518
Record name 1H-Indazole, 7-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-64-3
Record name 1H-Indazole, 7-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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